1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
1-(2,3-Difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a fluorinated methanamine derivative featuring a 2,3-difluorophenyl group and a 5-fluoro-2-thienylmethyl substituent. The compound’s structure combines aromatic fluorine substitutions with a thiophene-based amine moiety, which may enhance its electronic properties, metabolic stability, and binding interactions in biological systems.
Properties
Molecular Formula |
C12H11ClF3NS |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3NS.ClH/c13-10-3-1-2-8(12(10)15)6-16-7-9-4-5-11(14)17-9;/h1-5,16H,6-7H2;1H |
InChI Key |
OCSIYKVOMIUREO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 2,3-difluorobenzene with 5-fluoro-2-thiophenemethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluorophenyl ketones, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene and Phenyl Groups
The target compound’s 2,3-difluorophenyl and 5-fluoro-2-thienylmethyl groups distinguish it from analogs. Key comparisons include:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- The 5-fluoro-2-thienyl group further enhances electronegativity versus non-fluorinated thiophenes (e.g., 5-methyl-2-thienyl in ), which may influence π-π stacking or dipole interactions .
- Steric Considerations : The absence of bulky substituents (e.g., benzo[b]thiophene in ) on the target’s thiophene may improve membrane permeability compared to bulkier analogs.
Biological Activity
1-(2,3-Difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 227.23 g/mol. The structure features a difluorophenyl group and a thienyl moiety, contributing to its unique biological profile.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related compounds have shown inhibition of the kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibitors targeting KSP have demonstrated potential in preclinical models, suggesting that our compound may also possess similar properties .
| Compound | KSP Inhibition (Ki app, nM) | GI50 in K562 Cells (nM) |
|---|---|---|
| 1 | 135.9 ± 20.5 | 1452 ± 76 |
| 2 | 245.5 ± 51.2 | 2286 ± 213 |
| Target Compound | To be determined | To be determined |
Neuropharmacological Effects
The compound has been evaluated for neuropharmacological effects, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which could have implications for treating mood disorders .
The proposed mechanism involves the inhibition of specific enzymes and receptors linked to cancer proliferation and neurochemical signaling. By affecting these pathways, the compound may reduce tumor growth and alter neurotransmitter dynamics.
Case Studies
- Kinesin Spindle Protein Inhibition
- Neurotransmitter Modulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
